molecular formula C15H13ClN2O3S B11791179 6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11791179
M. Wt: 336.8 g/mol
InChI Key: HOHHUGYPSIGWLX-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties .

Preparation Methods

The synthesis of 6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the reaction of 3-chloro-4-ethoxyaniline with 2-bromo-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound also promotes ferroptosis, a type of programmed cell death, by increasing reactive oxygen species (ROS) levels and reducing glutathione (GSH) content .

Comparison with Similar Compounds

6-(3-Chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined imidazole and thiazole rings, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H13ClN2O3S

Molecular Weight

336.8 g/mol

IUPAC Name

6-(3-chloro-4-ethoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C15H13ClN2O3S/c1-3-21-12-5-4-9(6-10(12)16)11-7-18-8(2)13(14(19)20)22-15(18)17-11/h4-7H,3H2,1-2H3,(H,19,20)

InChI Key

HOHHUGYPSIGWLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C)Cl

Origin of Product

United States

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